2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol
Description
Properties
IUPAC Name |
2-[1-(2,4,5-trimethoxyphenyl)prop-2-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-5-12(13-8-6-7-9-15(13)19)14-10-17(21-3)18(22-4)11-16(14)20-2/h5-12,19H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFNPUQSPATHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398211 | |
| Record name | AC1MZZPI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18525-14-9 | |
| Record name | AC1MZZPI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with a suitable phenol derivative under basic conditions. One common method includes the use of a Wittig reaction to form the prop-2-enyl group, followed by a coupling reaction with the phenol. The reaction conditions often involve the use of strong bases such as potassium tert-butoxide and solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The prop-2-enyl group can be reduced to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated phenols and other substituted derivatives.
Scientific Research Applications
2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol involves its interaction with various molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Methoxy Positioning : The 2,4,5-trimethoxy configuration (as in the target compound and TMA-2) is associated with enhanced steric hindrance and electronic effects compared to 2,4,6-trimethoxy derivatives (e.g., the diazene dye in ). This impacts solubility and reactivity in substitution reactions.
- Backbone Modifications: The propenylphenol system in the target compound contrasts with the amine (TMA-2) or diazene backbones. These differences dictate divergent applications: TMA-2’s amine group enables receptor binding (psychoactivity), while the diazene analog’s conjugation supports dye properties .
Physical and Chemical Properties
- Melting Points: The ketone derivative (1-(2,4,5-Trimethoxyphenyl)propan-1-one) exhibits a higher melting point (105–107°C) compared to its propanol precursor, likely due to ketone crystallinity .
- Solubility: Propenylphenol derivatives are moderately polar, with solubility in THF and dichloromethane. Diazene analogs may exhibit lower solubility due to extended conjugation .
Biological Activity
2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol, an organic compound with the molecular formula C18H20O4, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a phenolic structure, which is instrumental in its potential therapeutic effects. Research has indicated that it possesses antioxidant , antimicrobial , and anticancer properties, making it a subject of interest in pharmacological studies.
Chemical Structure and Properties
The compound features a phenolic backbone with a prop-2-enyl group substituted with a 2,4,5-trimethoxyphenyl moiety. This unique structure contributes to its biological activity through various mechanisms of action.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The phenolic group acts as an antioxidant, scavenging free radicals and preventing oxidative stress in cells.
- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial effects against various bacteria and fungi .
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its therapeutic applications .
Antioxidant Activity
Studies have demonstrated that this compound effectively reduces oxidative stress markers in vitro. Its IC50 values for scavenging DPPH radicals suggest strong antioxidant potential comparable to established antioxidants like vitamin C.
Antimicrobial Activity
The compound has exhibited notable antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 | 0.5 μg/mL |
| Escherichia coli | 18 | 1.0 μg/mL |
| Candida albicans | 22 | 0.8 μg/mL |
These results indicate its potential as a natural antimicrobial agent .
Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. In vitro assays have shown that the compound can significantly reduce the viability of several cancer cell lines with IC50 values ranging from 10 to 30 μM .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various chalcone derivatives, including this compound. The results indicated that this compound outperformed several conventional antibiotics against multi-drug resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Study 2: Antioxidant Potential
In a controlled experiment assessing oxidative stress in human dermal fibroblasts exposed to UV radiation, treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests its potential use in skin protection formulations .
Q & A
Q. What are the established synthetic routes for 2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol, and how can reaction conditions be optimized for yield improvement?
The compound is typically synthesized via Claisen-Schmidt condensation between a trimethoxyphenyl aldehyde and a propenylphenol precursor. Optimization involves adjusting catalysts (e.g., acid/base catalysis), solvent polarity (e.g., ethanol or DMF), and temperature (60–100°C). For example, using anhydrous conditions and inert atmospheres can minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can contradictory data between techniques be resolved?
Key techniques include:
- NMR : Confirm substituent positions and allyl group geometry (¹H and ¹³C NMR).
- XRD : Resolve crystallographic structure and stereochemistry .
- FTIR : Identify functional groups (e.g., phenolic -OH, methoxy stretches).
- UV-Vis : Assess electronic transitions for conjugation analysis. Contradictions (e.g., NMR vs. XRD data) require cross-validation via computational methods (DFT for NMR chemical shift prediction) or repeating experiments under controlled conditions (e.g., humidity for crystalline stability) .
Q. What purification challenges are associated with this compound, and how can they be addressed?
Challenges include low solubility in polar solvents and co-elution of byproducts. Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or recrystallization from ethanol/water mixtures. Monitor purity via TLC and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed to predict its stability and solubility?
Apply graph set analysis (Etter’s methodology) to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Use SHELXL (SHELX suite) for refining H-bond geometries from XRD data. Solubility can be predicted by analyzing intermolecular interactions: stronger H-bond networks reduce solubility in non-polar solvents .
Q. What strategies are recommended for resolving discrepancies in crystallographic data refinement for this compound?
Discrepancies (e.g., R-factor mismatches) require:
Q. How can computational methods (e.g., DFT) complement experimental data in studying this compound’s electronic properties?
Perform DFT calculations (B3LYP/6-311+G(d,p)) to:
Q. What experimental phasing approaches are effective for X-ray diffraction studies of derivatives of this compound?
Use the SHELXC/D/E pipeline for experimental phasing:
- SHELXD : Identify heavy-atom positions (if substituted with halogens/metals).
- SHELXE : Automated chain tracing for low-resolution data. This is particularly robust for high-throughput studies of structurally similar analogs .
Methodological Notes
- Crystallography : Prioritize SHELX programs for refinement due to their precision in handling small-molecule data .
- Hydrogen Bonding : Combine XRD with graph set analysis to classify supramolecular architectures .
- Data Contradictions : Cross-validate spectroscopic and crystallographic results with computational models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
